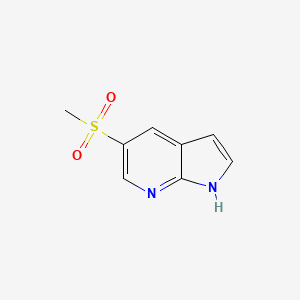
5-(Methylsulfonyl)-7-azaindole
Cat. No. B1398049
Key on ui cas rn:
1036383-51-3
M. Wt: 196.23 g/mol
InChI Key: DVWXBOXLCHDHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07872018B2
Procedure details


To 5-bromo-7-azaindole (1, 1.00 g, 5.08 mmol) in dimethyl sulfoxide (15.0 mL) were added sodium methanesulfinate (0.622 g, 6.09 mmol), L-proline (0.117 g, 1.02 mmol), copper(I) iodide (0.200 g, 1.05 mmol), and sodium hydroxide (0.0406 g, 1.02 mmol). The reaction was stirred at 120° C. overnight. The reaction was poured into aqueous ammonia, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give the desired compound as a white solid (207, 0.50 g, 50.2%). MS (ESI) [M−H+]−=195.1.





Name
copper(I) iodide
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH3:11][S:12]([O-:14])=[O:13].[Na+].N1CCC[C@H]1C(O)=O.[OH-].[Na+].N>CS(C)=O.[Cu]I>[CH3:11][S:12]([C:2]1[CH:3]=[C:4]2[CH:5]=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1)(=[O:14])=[O:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CNC2=NC1
|
|
Name
|
|
|
Quantity
|
0.622 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.117 g
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
|
Name
|
|
|
Quantity
|
0.0406 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 120° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 20% to 100% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C=1C=C2C(=NC1)NC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 50.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

